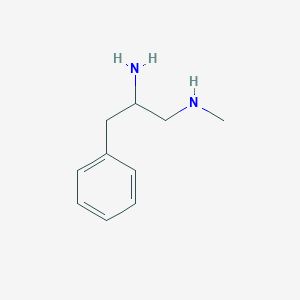

(2-Amino-3-phenylpropyl)(methyl)amine

CAS No.: 128899-92-3

Cat. No.: VC4269987

Molecular Formula: C10H16N2

Molecular Weight: 164.252

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 128899-92-3 |

|---|---|

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.252 |

| IUPAC Name | 1-N-methyl-3-phenylpropane-1,2-diamine |

| Standard InChI | InChI=1S/C10H16N2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3 |

| Standard InChI Key | REGVHZUNENZGJG-UHFFFAOYSA-N |

| SMILES | CNCC(CC1=CC=CC=C1)N |

Introduction

Chemical Identity and Structural Characteristics

(2-Amino-3-phenylpropyl)(methyl)amine (CAS: 128899-92-3) is a secondary amine with a branched phenylpropyl backbone. Its structure comprises a primary amine group at the 2-position, a methyl group at the nitrogen, and a phenyl substituent at the 3-position of the propyl chain. The molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol .

Key structural features:

-

Aromatic ring: A phenyl group attached to the 3rd carbon of the propyl chain.

-

Ammonia groups: A primary amine (-NH₂) at the 2nd carbon and a methyl-substituted amine (-N(CH₃)-) at the nitrogen center.

-

Stereochemistry: The compound exists as a racemic mixture unless synthesized enantioselectively .

| Property | Value | Source |

|---|---|---|

| Chemical formula | C₁₀H₁₆N₂ | |

| Molecular weight | 164.25 g/mol | |

| CAS number | 128899-92-3 | |

| Synonyms | (2-Amino-3-phenylpropyl)(methyl)amine |

Synthetic Routes and Industrial Production

The synthesis of (2-amino-3-phenylpropyl)(methyl)amine involves multi-step reactions, often starting from 3-phenylpropylamine derivatives.

Core Synthesis Pathways

-

Methylation of 3-phenylpropylamine:

-

Reductive Amination:

Industrial-Scale Production

-

Continuous Flow Reactors: Optimize reaction conditions (temperature, pressure) to improve yield and reduce byproducts .

-

Purification: Recrystallization or distillation to achieve >95% purity .

Chemical Reactivity and Functionalization

The compound undergoes diverse reactions due to its amine and aromatic functionalities.

Oxidation Reactions

-

Nitroso Derivatives: Oxidation with H₂O₂ or KMnO₄ yields nitroso compounds.

-

Nitro Derivatives: Strong oxidizing agents (e.g., HNO₃) produce nitro-substituted analogs.

Reduction and Alkylation

-

Reduction: LiAlH₄ reduces the amine to secondary amines (e.g., dibenzylamine derivatives).

-

Alkylation: Reaction with alkyl halides (e.g., ethyl bromide) forms tertiary amines .

Substitution Reactions

-

Electrophilic Aromatic Substitution: The phenyl ring undergoes nitration or sulfonation under acidic conditions .

Applications in Scientific Research

The compound serves as a precursor or scaffold in medicinal chemistry and neuropharmacology.

Medicinal Chemistry

-

Neurotransmitter Modulators: Analogous 3-phenylpropylamines exhibit affinity for serotonin (SERT) and dopamine (DAT) transporters, influencing mood regulation .

-

Prodrug Development: The amine group enables conjugation with bioactive molecules for controlled drug release.

Enzyme Interaction Studies

-

GluN2B Receptors: Cis-configured 3-phenylpropylamines show high affinity for NMDA receptor subunits, with potential neuroprotective effects .

-

Polyketide Inhibitors: Derivatives are explored for antibacterial activity against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR) Insights

Modifications to the phenylpropyl backbone significantly alter biological activity.

| Hazard | Precaution |

|---|---|

| Toxicity | Avoid inhalation; wear gloves/eye protection . |

| Storage | -4°C (short-term), -20°C (long-term) . |

| Disposal | Neutralize with NaOH; dispose per regulations . |

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume